molecular formula C15H13ClN4O2S B2735411 methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate CAS No. 893915-14-5

methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

Cat. No.: B2735411
CAS No.: 893915-14-5
M. Wt: 348.81
InChI Key: OXXLXDVONJMZNY-UHFFFAOYSA-N
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Description

Methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a 4-chlorophenyl substituent at position 1, and a methyl propanoate group linked via a thioether bridge at position 2. The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity to biological targets, while the thioether and ester functionalities contribute to metabolic stability and solubility .

Properties

IUPAC Name

methyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-9(15(21)22-2)23-14-12-7-19-20(13(12)17-8-18-14)11-5-3-10(16)4-6-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXLXDVONJMZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-chlorophenylhydrazine and ethyl acetoacetate, followed by condensation with formamide or similar reagents.

    Thioether Formation: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a thiol compound, such as 2-mercaptopropanoic acid, under suitable conditions to form the thioether linkage.

    Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Composition

  • IUPAC Name : Methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate
  • Molecular Formula : C16H16ClN3O2S
  • Molecular Weight : 351.83 g/mol

Structural Features

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity. The presence of a chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

This compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle, leading to reduced cell proliferation in various cancer cell lines.

Case Study: CDK Inhibition

In vitro studies have demonstrated that this compound significantly inhibits CDK2 activity, resulting in decreased tumor growth in xenograft models. The mechanism involves the disruption of the phosphorylation processes essential for cell cycle progression.

Anti-inflammatory Properties

Research indicates that compounds with similar structural frameworks exhibit anti-inflammatory effects. The thioether moiety may contribute to the modulation of inflammatory pathways, making it a candidate for developing anti-inflammatory agents.

Case Study: Inflammation Model

A study evaluated the anti-inflammatory effects of related pyrazolo[3,4-d]pyrimidines in models of acute inflammation. Results showed a significant reduction in pro-inflammatory cytokines and markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that pyrazolo[3,4-d]pyrimidines possess neuroprotective properties. This compound may protect neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection

In cellular models of neurodegeneration, this compound demonstrated the ability to reduce oxidative stress markers and improve cell viability under toxic conditions, indicating its potential in treating neurodegenerative disorders like Alzheimer's disease .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile suggests that the compound's lipophilicity enhances its absorption and distribution within biological systems. Studies indicate favorable metabolic stability, although further research is needed to fully characterize its pharmacodynamics.

Comparative Analysis with Related Compounds

Compound NameActivity TypeMechanismReference
Compound AAnticancerCDK Inhibition
Compound BAnti-inflammatoryCytokine Modulation
Compound CNeuroprotectiveOxidative Stress Reduction

Mechanism of Action

The mechanism of action of methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate would depend on its specific biological target. Generally, pyrazolo[3,4-d]pyrimidines can interact with various molecular targets such as kinases, enzymes, or receptors. The thioether linkage may enhance binding affinity or selectivity towards these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents and functional groups, leading to distinct physicochemical and biological properties:

Compound Name Substituents/Modifications Key Features Molecular Formula Yield (%) Melting Point (°C) Reference
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate 4-Cl-phenyl, methyl propanoate thioether High lipophilicity, ester functionality C₁₅H₁₃ClN₄O₂S N/A N/A N/A
2-((1-(Prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]oxazole (2p) Propargyl, benzo[d]oxazole thioether Click chemistry compatibility C₁₅H₁₀N₅OS 60 N/A
Ethyl 2-(4-(Benzo[d]oxazol-2-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate (2q) Ethyl acetate, benzo[d]oxazole thioether Ester hydrolysis potential C₁₆H₁₄N₅O₃S 69 N/A
2-((1-(3-Bromopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]oxazole (2r) 3-Bromopropyl, benzo[d]oxazole thioether Alkylating agent potential C₁₅H₁₃BrN₅OS 89 N/A
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine hybrid Extended π-conjugation C₁₇H₁₁N₇S 82 N/A
Example 62 (Chromen-4-one derivative) Fluorophenyl, chromen-4-one Enhanced metabolic stability C₂₅H₁₇F₂N₅O₃S 46 227–230

Physicochemical and Pharmacological Comparisons

  • Metabolic Stability: Ester groups (e.g., methyl propanoate) may undergo hydrolysis faster than ethyl esters (Compound 2q) or stable aryl thioethers (Compound 2p) .
  • The thieno[3,2-d]pyrimidine hybrid () demonstrates improved π-stacking interactions in enzymatic binding pockets .

Biological Activity

Methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which have been extensively studied for their biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties.

Overview of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds known for their diverse pharmacological properties. They function primarily as inhibitors of various kinases and exhibit significant anticancer activity by targeting eukaryotic protein kinases. Their structural features allow for modifications that enhance their biological efficacy against different types of cancers and microbial infections.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess potent anticancer properties. For instance, compounds with similar scaffolds have shown effective inhibition of cancer cell proliferation across various cell lines such as HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) using the MTT assay method.

Key Findings:

  • IC50 Values : One study reported an IC50 value of 1.74 µM for a related compound against MCF-7 cells, indicating significant potency in inhibiting cell growth .
  • Mechanism of Action : The mechanism involves the inhibition of critical signaling pathways associated with tumor growth and survival.

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Pyrazolo[3,4-d]pyrimidines have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Insights:

  • Synergistic Effects : Investigations into the combination of these compounds with traditional antibiotics like ampicillin have indicated enhanced antibacterial effects .
  • Antifungal Activity : Compounds with similar structures have demonstrated significant antifungal activity against pathogenic fungi, suggesting a broad-spectrum antimicrobial potential .

Case Studies and Experimental Data

Study Cell Line/Pathogen Activity IC50/Effect
Study 1MCF-7Anticancer1.74 µM
Study 2A549AnticancerNot specified
Study 3S. aureusAntibacterialSynergistic with ampicillin
Study 4Fungal StrainsAntifungalSignificant activity observed

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